6-hydroxy-4H-chromen-4-one
Description
Significance and Context of Chromones in Chemical Research
Chromones, also known as 1-benzopyran-4-ones, are a class of oxygen-containing heterocyclic compounds characterized by a benzo-annulated γ-pyrone ring. mdpi.com This structural motif is a common and integral feature of a vast array of natural products, including flavonoids and isoflavonoids, and is considered a "privileged structure" in drug discovery. ijrpc.comnih.gov The term "privileged structure" refers to a molecular framework that is able to provide ligands for diverse biological receptors, highlighting the broad pharmacological potential of chromone (B188151) derivatives. ijrpc.com
The significance of chromones in chemical research stems from their wide-ranging biological activities. These compounds have been shown to possess antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. nih.govresearchgate.netijrar.org The rigid bicyclic nature of the chromone fragment, coupled with the ease of introducing various functional groups, allows for a high degree of structural diversity. This versatility has made chromones a valuable scaffold for the development of new therapeutic agents and has fueled extensive research into their synthesis and pharmacological profiles. ijrpc.comnih.gov Furthermore, the photochemical properties of certain chromone derivatives have led to their use as fluorescent probes in various chemical and biological studies. ijrpc.com
Overview of 6-hydroxy-4H-chromen-4-one and its Research Prominence
Within the broad family of chromones, this compound stands out as a key research compound. Its structure features a hydroxyl group at the 6-position of the chromone ring, which significantly influences its chemical reactivity and biological activity. The presence of this hydroxyl group can, for instance, contribute to the molecule's antioxidant properties.
The research prominence of this compound is evident in its use as a starting material or key intermediate in the synthesis of more complex and biologically active molecules. For example, it has been utilized in the synthesis of various derivatives with potential applications in medicinal chemistry. Research has shown that substitutions at different positions on the chromone ring, including the 6-position, can lead to compounds with specific biological targets. For instance, chromone derivatives with substitutions at the C6 and C7 positions have been identified as effective and reversible inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. mdpi.com
The physicochemical properties of this compound and its derivatives are also a subject of research interest. The hydroxyl group can influence properties such as solubility and the ability to form hydrogen bonds, which are crucial for biological interactions.
Scope and Objectives of Academic Inquiry
The academic inquiry into this compound is multifaceted, with several key objectives:
Synthetic Methodology: A primary goal is the development of novel and efficient synthetic routes to this compound and its derivatives. This includes exploring various catalysts and reaction conditions to improve yields and create diverse molecular architectures. ijrpc.com
Pharmacological Exploration: Researchers are actively investigating the biological activities of compounds derived from this scaffold. This involves screening for a wide range of therapeutic effects, including but not limited to, anti-inflammatory, anticancer, and neuroprotective activities. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: A crucial objective is to understand how the structure of this compound derivatives relates to their biological function. This involves systematically modifying the molecule and assessing the impact on its activity, providing valuable insights for the design of more potent and selective drugs. acs.org
In essence, the academic community is focused on leveraging the unique properties of the this compound scaffold to advance the fields of organic synthesis, medicinal chemistry, and chemical biology. The ultimate aim is to translate fundamental research findings into the development of novel compounds with significant therapeutic potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTDHKBRHKMDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801305091 | |
| Record name | 6-Hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801305091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38445-24-8 | |
| Record name | 6-Hydroxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38445-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801305091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Classical Approaches for Chromone (B188151) Synthesis
Traditional methods for synthesizing the chromone nucleus have been well-established for over a century and continue to be relevant. ijrpc.com These approaches often involve the cyclization of ortho-hydroxyaryl ketones.
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that can be utilized for the synthesis of 1,3-dicarbonyl compounds, which are key precursors to chromones. nih.gov In this context, an o-hydroxyacetophenone derivative can be condensed with an appropriate ester to form a 1,3-diketone, which upon acid-catalyzed cyclization, yields the chromone ring system. nih.govijrar.org
A closely related and widely used method is the Baker-Venkataraman rearrangement. wikipedia.orgresearchgate.net This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone. wikipedia.orgrsc.org Subsequent acid-catalyzed cyclodehydration affords the desired chromone. wikipedia.orgrsc.org This rearrangement proceeds via the formation of an enolate followed by an acyl transfer. wikipedia.org While effective, the synthesis of the initial benzoate (B1203000) ester can sometimes be challenging, especially with dihydroxyacetophenone starting materials. nih.gov A "soft-enolization" Baker–Venkataraman rearrangement has been developed to overcome some of these challenges. acs.org
Table 1: Comparison of Claisen Condensation and Baker-Venkataraman Rearrangement
| Feature | Claisen Condensation | Baker-Venkataraman Rearrangement |
|---|---|---|
| Starting Material | o-hydroxyacetophenone and an ester | o-acyloxyacetophenone |
| Key Intermediate | 1,3-diketone | 1,3-diketone |
| Catalyst | Base (for condensation), Acid (for cyclization) | Base (for rearrangement), Acid (for cyclization) |
| Mechanism | Nucleophilic acyl substitution | Intramolecular acyl migration |
The Kostanecki-Robinson reaction is a classical method for the synthesis of chromones and flavones from o-hydroxyaryl ketones and aliphatic or aromatic anhydrides. ijrar.orgresearchgate.netasianpubs.org The reaction mechanism involves O-acylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation to form a hydroxydihydrochromone intermediate, which then dehydrates to yield the chromone. japsonline.com This method, first introduced by Heywang and Kostanecki, has been a cornerstone in chromone synthesis. ijrpc.comijrar.org However, it can sometimes be limited by harsh reaction conditions and the formation of byproducts. asianpubs.org
The Vilsmeier-Haack reaction offers a versatile route to 3-formylchromones, which can be further modified. ijrar.org This reaction typically involves the formylation of an active methylene (B1212753) group adjacent to a carbonyl, followed by cyclization. rsc.orgresearchgate.net When applied to o-hydroxyacetophenones, the Vilsmeier reagent (commonly a mixture of phosphorus oxychloride and dimethylformamide) facilitates the introduction of a formyl group and subsequent ring closure to the chromone nucleus. scirp.orgtubitak.gov.tr The reaction is known for its relatively mild conditions and short reaction times. scirp.org
Modern and Advanced Synthetic Routes
In recent years, the focus has shifted towards developing more efficient, selective, and environmentally friendly methods for the synthesis of 6-hydroxy-4H-chromen-4-one and its derivatives.
Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis, and their application in chromone synthesis has been explored. For instance, an efficient synthesis of 4H-chromen-4-ones has been developed through the palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes. nih.gov This method utilizes a Pd(PPh3)4/Xphos catalyst system and has been applied to create a library of functionalized flavonoids. nih.gov Palladium catalysis can also be involved in C-H activation strategies to construct the chromone skeleton. rsc.org
The principles of green chemistry have driven the development of more sustainable synthetic protocols. These approaches aim to minimize waste, avoid hazardous solvents, and utilize recyclable catalysts.
Aqueous Media: Water, being a non-toxic and abundant solvent, is an attractive medium for organic reactions. The synthesis of chromene derivatives has been successfully achieved in aqueous media, often employing multicomponent reactions. scispace.comresearchgate.netijcce.ac.ir For example, a one-pot, three-component reaction of an aldehyde, a phenol (B47542) (like resorcinol (B1680541) to produce a 7-hydroxychromene), and malononitrile (B47326) can be catalyzed by Rochelle salt in water to produce 2-amino-4H-chromenes. researchgate.net
Solvent-Free Conditions: Performing reactions without a solvent can significantly reduce waste and simplify purification. Solvent-free methods for the synthesis of chromene derivatives have been reported, often utilizing thermal conditions or mechanochemical mixing (grinding). sharif.edunih.gov For instance, the one-pot, three-component synthesis of 2-amino-4H-chromenes can be carried out under solvent-free conditions at elevated temperatures using a magnetic nanocatalyst. rsc.org
Nanocatalysis: The use of nanocatalysts offers several advantages, including high catalytic activity, large surface area, and ease of recovery and reuse. Various nanocatalysts have been employed for the synthesis of chromene and its derivatives. mdpi.com For example, nano-kaoline/BF3/Fe3O4 has been used as a superparamagnetic nanocatalyst for the one-pot, three-component synthesis of 4H-chromenes under solvent-free conditions. sharif.edu Similarly, Fe3O4@TiO2 nanocomposites have been shown to be efficient and magnetically separable catalysts for the synthesis of related chromene derivatives in aqueous media. scispace.com The use of magnetic nanoparticles (MNPs) allows for easy separation of the catalyst from the reaction mixture using an external magnet, facilitating its recycling. rsc.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| o-hydroxyacetophenone |
| 1,3-diketone |
| o-acyloxyacetophenone |
| 3-formylchromone |
| Alkenyl bromide |
| Aldehyde |
| Flavonoid |
| Resorcinol |
| Malononitrile |
| 2-amino-4H-chromene |
| Phosphorus oxychloride |
| Dimethylformamide |
| Rochelle salt |
| nano-kaoline/BF3/Fe3O4 |
Multicomponent Reactions
Multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecular architectures from simple starting materials in a single step. nih.govresearchgate.net This approach is particularly valuable for generating libraries of structurally diverse chromone derivatives. While direct MCRs for the primary synthesis of this compound are less common, the related compound 4-hydroxycoumarin (B602359) is a frequent substrate in MCRs to produce fused heterocyclic systems, illustrating a powerful strategy that can be adapted for this compound derivatives.
These reactions often proceed through a domino sequence, such as a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. doi.orgdoi.org A variety of catalysts, including organo-catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), molecular iodine, and novel nanocomposites, have been employed to facilitate these transformations under mild and often environmentally friendly conditions. nih.govrsc.orgfrontiersin.orgfrontiersin.org For instance, the one-pot synthesis of pyrano[3,2-c]chromene derivatives can be achieved by reacting 4-hydroxycoumarin, an aromatic aldehyde, and a molecule with an active methylene group, such as malononitrile or indandione. nih.govfrontiersin.org Similarly, dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones have been synthesized via a three-component reaction of 4-hydroxycoumarin, aldehydes, and 3-amino-5-methyl-pyrazole. doi.orgrsc.org
| Product Scaffold | Reactants | Catalyst/Conditions | Reference(s) |
| Pyrano[3,2-c]chromene-diones | Aromatic aldehydes, Indandione, 4-Hydroxycoumarin | Fe3O4@SiO2-pr@dapsone-Cu, Water | nih.govfrontiersin.org |
| Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones | Aldehydes, 4-Hydroxycoumarin, 3-Amino-5-methyl-pyrazole | n-Tetrabutylammonium tribromide (TBATB) or I2 | doi.orgdoi.orgrsc.org |
| 2-Amino-4H-chromenes | Aldehydes, Malononitrile, Phenol derivatives | Microwave irradiation | researchgate.net |
| Pyrano[3,2-c]chromene-2,5-diones | 4-Hydroxycoumarins, Aminocrotonates | Solvent-free conditions | rsc.org |
Regioselective and Stereoselective Synthesis Considerations
Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex chromone derivatives, as the specific placement and orientation of functional groups dictate the molecule's biological activity. The this compound scaffold possesses multiple reactive sites, including the hydroxyl group, the pyrone ring, and the benzene (B151609) ring, necessitating precise control during synthetic modifications.
Regioselective functionalization can be achieved through several strategies. Palladium-mediated cross-coupling reactions (e.g., Stille, Suzuki, Heck, Sonogashira) on pre-functionalized halochromones are a powerful tool for the regioselective introduction of various substituents at specific positions, such as C-6, C-8, or on the pyrone ring. core.ac.uk For example, starting with a 6-bromo or 6-chloro-3-hydroxychromone allows for selective modification at the halogenated position. researchgate.netcore.ac.uk
Another key strategy involves the use of protecting groups to selectively mask certain reactive sites while others are modified. For instance, in the synthesis of polyhydroxylated flavonoids like quercetin, regioselective protection of specific hydroxyl groups allows for targeted alkylation or acylation at a desired position. nih.gov This principle is directly applicable to this compound, where the C-6 hydroxyl group could be protected to allow for selective functionalization elsewhere on the molecule, followed by a deprotection step. The choice of protecting group and the reaction conditions are crucial for achieving high regioselectivity.
Synthetic Modifications and Derivatization Strategies
The derivatization of the this compound core is a primary avenue for drug discovery, aiming to optimize the pharmacological profile of the parent compound. researchgate.net Structure-activity relationship (SAR) studies have shown that targeted functionalization can significantly enhance biological efficacy. researchgate.net Strategies involve modifying both the benzene and pyrone rings of the chromenone system.
Functionalization of the Chromone Core (e.g., Halogenation, Alkylation, Hydroxylation)
Modification of the core structure of this compound is a common strategy to tune its electronic and steric properties, thereby influencing its interaction with biological targets.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the chromone skeleton is a well-established modification. Electrophilic aromatic substitution reactions can introduce halogens at various positions on the benzene ring, with positions C-6 and C-8 being common sites. core.ac.uk For example, 6,8-dichloro-4H-chromen-4-one can be prepared via the selective chlorination of 4H-chromen-4-one. The presence of halogens can enhance lipophilicity and introduce new interaction points (e.g., halogen bonding), which can improve biological activity. acs.orgnih.gov
Alkylation: Alkyl groups can be introduced at several positions through different mechanisms. O-alkylation of the hydroxyl group at C-6 is a straightforward reaction, typically achieved by treating the chromone with an alkyl halide in the presence of a base. rsc.orgarabjchem.org C-alkylation is more complex but can provide access to novel derivatives. For example, gold(I)-catalyzed reactions have been developed for the C-H alkylation of related enaminones to produce 3-alkyl chromones. acs.org
Hydroxylation: The synthesis of polyhydroxylated chromones often starts from appropriately substituted phenols. ontosight.ai The introduction of additional hydroxyl groups onto the pre-formed chromone nucleus can be challenging but offers a route to mimic naturally occurring flavonoids. smolecule.com These groups can significantly impact solubility and hydrogen bonding capabilities.
| Functionalization | Reagents/Method | Position(s) Modified | Reference(s) |
| Halogenation | Cl2, FeCl3 | C-6, C-8 | |
| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | C-3, C-6, C-8 | core.ac.uk |
| O-Alkylation | Iodomethane, Base (e.g., K2CO3) | 6-OH | nih.govrsc.org |
| C-Alkylation | Diazo compounds, Gold(I) catalyst | C-3 | acs.org |
Introduction of Side Chains (e.g., Phenylethyl, Propyl)
Attaching various side chains to the this compound scaffold is a critical strategy for exploring the chemical space around the core structure and improving interactions with biological targets. Side chains can be introduced at different positions, most commonly at C-2, C-3, or on the benzene ring.
The introduction of simple alkyl chains, such as a propyl group, has been demonstrated. For example, a 7-hydroxy-6-propyl-4H-chromen-4-one derivative has been synthesized, indicating that alkylation at the C-6 position of the benzene ring is feasible, likely through a Friedel-Crafts type reaction or by starting with a propyl-substituted phenol. smolecule.com Similarly, 2-propyl-chromen-4-one derivatives have also been prepared. rsc.org More complex side chains, such as phenylethyl groups, can also be incorporated. While direct examples on the this compound are specific, related structures like chroman-4-ones have been successfully functionalized with 2-pyridylethyl substituents at the C-2 position, showcasing the viability of introducing aryl-alkyl moieties. gu.se
| Side Chain | Position of Introduction | Synthetic Approach | Reference(s) |
| Propyl | C-6 | Synthesis from propyl-substituted precursors | smolecule.com |
| Propyl | C-2 | Allan-Robinson reaction | rsc.org |
| Phenylethyl | C-2 (on related chroman-4-one scaffold) | Development of an efficient synthetic route to 2-alkyl chroman-4-one derivatives | gu.se |
Heterocyclic Annulation onto the Chromenone System (e.g., Dihydrochromeno[4,3-b]chromenones, Pyrano[3,2-c]chromenones)
Heterocyclic annulation, the fusion of an additional heterocyclic ring onto the chromenone framework, leads to the formation of complex, polycyclic systems with rigid structures that can exhibit unique biological activities. This strategy often utilizes multicomponent reactions starting from a chromone derivative or a close analogue like 4-hydroxycoumarin.
Pyrano[3,2-c]chromenones: These fused systems are commonly synthesized via a one-pot reaction involving 4-hydroxycoumarin, an aldehyde, and an active methylene compound. nih.govfrontiersin.orgresearchgate.net For example, a magnetic nanocomposite catalyst (Fe3O4@SiO2-pr@dapsone-Cu) has been used to efficiently catalyze the three-component reaction of 4-hydroxycoumarin, aromatic aldehydes, and indandione in water to yield indeno[2',1':5,6]pyrano[3,2-c]chromene derivatives. nih.govfrontiersin.org This methodology provides a green and efficient route to these complex scaffolds.
Dihydrochromeno[4,3-b]chromenones: This class of compounds and its analogues can also be assembled through MCRs. A prominent example is the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. doi.orgrsc.org This reaction involves the tandem Knoevenagel–Michael addition of 4-hydroxycoumarin and 3-aminopyrazole (B16455) to an aldehyde, followed by intramolecular cyclization. Catalysts such as molecular iodine or n-tetrabutylammonium tribromide (TBATB) have been shown to be effective for this transformation. doi.orgrsc.org This strategy highlights how the chromenone C-ring can be used as a building block for constructing more elaborate heterocyclic systems.
| Fused System | Synthetic Strategy | Reactants (Illustrative) | Reference(s) |
| Pyrano[3,2-c]chromenones | One-pot, three-component reaction | 4-Hydroxycoumarin, Aldehyde, Indandione | nih.govfrontiersin.org |
| Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones | One-pot, three-component tandem reaction | 4-Hydroxycoumarin, Aldehyde, 3-Aminopyrazole | doi.orgdoi.orgrsc.org |
Chemical Reactivity and Transformation Studies
Electrophilic and Nucleophilic Substitution Reactions
The benzene (B151609) ring of 6-hydroxy-4H-chromen-4-one is activated towards electrophilic aromatic substitution due to the electron-donating effect of the hydroxyl group. Conversely, the pyranone ring, particularly the C2-C3 double bond, is susceptible to nucleophilic attack.
Electrophilic Aromatic Substitution:
A notable example of electrophilic substitution is the Vilsmeier-Haack reaction , which introduces a formyl group onto the aromatic ring. This reaction typically uses a Vilsmeier reagent, prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate electron-rich aromatic compounds. nrochemistry.comorganic-chemistry.orgjk-sci.com For this compound, the formylation is directed by the activating hydroxyl group. Specifically, the reaction of 2,5-dihydroxy acetophenone, a precursor to 6-hydroxy-4-chromone derivatives, with DMF in POCl3 solution leads to the formation of 6-hydroxy-4-chromone-3-carbaldehydes. ijpcbs.com
Another common electrophilic substitution is bromination . While specific studies on the direct bromination of this compound are not extensively detailed in the provided results, the principles of electrophilic aromatic substitution suggest that the hydroxyl group would direct the incoming electrophile to the ortho and para positions. The presence of activating groups on an aromatic ring generally facilitates bromination, which can be carried out using reagents like N-bromosuccinimide. researchgate.net
Nucleophilic Substitution Reactions:
Nucleophilic attack on the chromone (B188151) nucleus is also a key aspect of its reactivity. The electron-withdrawing nature of the carbonyl group makes the C2 and C4 positions susceptible to nucleophilic addition. While direct nucleophilic aromatic substitution on the benzene ring is less common without further activation, the pyranone ring readily reacts with nucleophiles. For instance, chromone derivatives can react with amines and other nucleophiles, leading to ring-opening or the formation of new heterocyclic systems. nih.govacs.org The reaction of 4-hydroxy-3-nitro-coumarin, a related heterocyclic compound, with amines and aldehydes in an enol-Ugi condensation demonstrates the susceptibility of such systems to nucleophilic attack, leading to the formation of complex adducts. nih.gov
Oxidation and Reduction Chemistry
The oxidation and reduction of this compound can be targeted at either the phenolic hydroxyl group or the α,β-unsaturated ketone system.
Oxidation:
The phenolic hydroxyl group makes the molecule susceptible to oxidation. A relevant transformation for ortho- and para-hydroxylated phenyl ketones is the Dakin oxidation . wikipedia.orgorganic-chemistry.orgslideshare.netalfa-chemistry.comslideshare.net This reaction employs hydrogen peroxide in a basic solution to convert the ketone into a benzenediol and a carboxylate. wikipedia.orgslideshare.net In the context of a derivative of this compound, this reaction would involve the oxidation of the carbonyl group and potential rearrangement to introduce another hydroxyl group on the benzene ring. The reaction proceeds via the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon, followed by an aryl migration. wikipedia.org The use of hydrogen peroxide with catalysts like methyltrioxorhenium in ionic liquids has been shown to be effective for the oxidation of hydroxylated acetophenones to phenols. organic-chemistry.org
Reduction:
The carbonyl group of the pyranone ring is the primary site for reduction. Standard reducing agents can be employed to convert the ketone to a secondary alcohol.
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), to reduce the carbonyl group. This process is widely used for the reduction of various functional groups, including ketones. researchgate.netrsc.orgresearchgate.net
Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH4) are commonly used for the selective reduction of aldehydes and ketones to their corresponding alcohols. youtube.comchemguide.co.ukpressbooks.puborganic-chemistry.org The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. chemguide.co.ukpressbooks.pub This would convert the 4-keto group of this compound into a hydroxyl group, yielding a chromanol.
| Reaction Type | Reagent/Catalyst | Functional Group Targeted | Product Type |
|---|---|---|---|
| Oxidation | Hydrogen Peroxide (H₂O₂) in base | Carbonyl group and aromatic ring | Benzenediol and carboxylate |
| Reduction | H₂ / Pd/C | Carbonyl group | Secondary alcohol (Chromanol) |
| Reduction | Sodium Borohydride (NaBH₄) | Carbonyl group | Secondary alcohol (Chromanol) |
Rearrangement Reactions
The structure of this compound and its derivatives is amenable to certain types of rearrangement reactions, which are valuable for the synthesis of more complex molecules.
One of the most significant rearrangement reactions for this class of compounds is the Fries rearrangement . This reaction involves the transformation of a phenolic ester into a hydroxy aryl ketone, catalyzed by a Lewis acid. qorganica.eswikipedia.orgbyjus.comyoutube.comlscollege.ac.in In the context of this compound, if the hydroxyl group is first acylated to form an ester, this ester can then undergo a Fries rearrangement. The acyl group migrates from the phenolic oxygen to the aromatic ring, typically to the ortho or para position relative to the hydroxyl group. The regioselectivity of the reaction (ortho vs. para substitution) can often be controlled by reaction conditions such as temperature and solvent. wikipedia.orgbyjus.com A widely accepted mechanism involves the formation of an acylium carbocation which then participates in an electrophilic aromatic substitution. wikipedia.org
Complexation and Coordination Chemistry (e.g., Metal Complexes with Pt(II))
The presence of a carbonyl group and a hydroxyl group in this compound makes it an excellent ligand for the formation of metal complexes. Flavonoids, which share the chromone backbone, are well-known for their ability to chelate metal ions. researchgate.netresearchgate.netreading.ac.uknih.gov
Coordination with Platinum(II):
Platinum(II) complexes are of significant interest due to their applications in various fields, including medicinal chemistry. The this compound ligand can coordinate with Pt(II) ions, typically through the carbonyl oxygen and the deprotonated hydroxyl group, forming a stable chelate ring. The synthesis of such complexes often involves the reaction of a Pt(II) salt, such as K2PtCl4, with the flavonoid ligand.
Studies on related flavonoids have shown that they can form stable complexes with Pt(II) and Pd(II). researchgate.net These complexes have been characterized using various spectroscopic techniques, including IR, ¹H NMR, and UV-Vis spectroscopy. The formation of the complex is often indicated by a bathochromic shift in the UV-Vis spectrum. researchgate.net In these complexes, the flavonoid acts as a bidentate ligand, coordinating to the metal center.
| Technique | Observation | Interpretation |
|---|---|---|
| Molar Conductance | Low values | Non-electrolytic nature of the complex |
| Infrared (IR) Spectroscopy | Shift in C=O stretching frequency | Coordination of the carbonyl oxygen to the metal ion |
| ¹H NMR Spectroscopy | Downfield shift of hydroxyl proton signal (or its disappearance upon deprotonation) | Involvement of the hydroxyl group in coordination |
| UV-Vis Spectroscopy | Bathochromic shift of absorption bands | Complex formation |
The coordination chemistry of this compound and its derivatives with Pt(II) and other transition metals continues to be an active area of research, driven by the potential for creating novel compounds with interesting electronic, catalytic, and biological properties.
Structural Modifications and Analog Design
Design Principles for 6-hydroxy-4H-chromen-4-one Analogs
The design of analogs based on the this compound scaffold is rooted in structure-activity relationship (SAR) studies of the broader chromone (B188151) class. The strategic placement of various substituents on the chromone ring can significantly influence the molecule's interaction with biological targets.
Key design principles include:
Substitution at the 2-position: Introduction of aryl or styryl groups at this position can lead to flavone (B191248) or styrylchromone analogs, respectively. The nature and substitution pattern of these aromatic rings are critical for modulating activity. For instance, in some series of chromone derivatives, electron-withdrawing groups on a 2-phenyl ring have been shown to enhance certain biological activities.
Modification of the 3-position: This position is a key site for introducing a variety of substituents that can impact the molecule's electronic and steric properties. The introduction of groups capable of hydrogen bonding can be particularly important for target interaction. nih.gov
Derivatization of the 6-hydroxy group: The phenolic hydroxyl group at the 6-position is a prime site for modification. It can be alkylated to introduce lipophilic chains or functionalized to link to other pharmacophores. Such modifications can alter the compound's solubility, membrane permeability, and binding affinity. For example, introducing (cyclo)aminoalkyl)oxy chains at the 6-position has been explored to target sigma receptors.
Introduction of substituents on the benzo ring: The 5, 7, and 8-positions of the benzo portion of the chromone ring are amenable to substitution with various groups, such as halogens, alkyl, and alkoxy moieties. These substitutions can influence the electronic distribution of the entire ring system and provide additional points of interaction with biological targets. Studies on related chroman-4-ones have shown that larger, electron-withdrawing substituents in the 6- and 8-positions can be favorable for certain inhibitory activities. acs.org
Planarity of the chromone ring: The planar nature of the 4H-chromen-4-one unit is often considered crucial for its biological activity. Saturation of the C2-C3 double bond to form a chroman-4-one can lead to a disappearance of activity, highlighting the importance of the planar chromen-4-one scaffold for certain targets. nih.gov
Synthesis and Characterization of Novel Derivatives
The synthesis of derivatives of this compound often starts from 2,5-dihydroxyacetophenone, which provides the necessary precursor for the chromone ring with a hydroxyl group at the 6-position. Various synthetic methodologies can be employed to construct the chromone core and introduce desired substituents.
Flavones, or 2-phenyl-4H-chromen-4-ones, are a major class of flavonoids. The synthesis of 6-hydroxyflavone (B191506) derivatives can be achieved through several established methods, often starting from 2,5-dihydroxyacetophenone.
One common route is the Baker-Venkataraman rearrangement . innovareacademics.in This involves the acylation of 2,5-dihydroxyacetophenone with a substituted benzoyl chloride to form an ester. Treatment of this ester with a base induces rearrangement to a 1,3-diketone, which upon acid-catalyzed cyclization yields the 6-hydroxyflavone.
Another approach is the Algar-Flynn-Oyamada (AFO) reaction , which involves the oxidative cyclization of a 2'-hydroxychalcone. The required 2',5'-dihydroxychalcone (B1234639) can be prepared by the Claisen-Schmidt condensation of 2,5-dihydroxyacetophenone with a substituted benzaldehyde.
These synthetic strategies allow for the introduction of a wide variety of substituents on the 2-phenyl ring, enabling the exploration of structure-activity relationships for this class of compounds.
Fusing a heterocyclic ring to the chromone scaffold can significantly alter the molecule's shape, electronic properties, and potential for biological interactions.
Thiazole-fused Chromenones: The synthesis of thiazole-containing chromones can be achieved by first preparing a propenone derivative through the Claisen condensation of a formylthiazole with 2-hydroxyacetophenone. nbuv.gov.ua The resulting hetarylpropenone can then undergo oxidative cyclization, such as in the Algar-Flynn-Oyamada reaction, to yield the final thiazole-substituted chromone. nbuv.gov.ua Alternatively, a domino reaction involving propargyl bromides and thioureas under microwave irradiation can be employed to construct the thiazole (B1198619) ring.
Pyrazole-fused Chromenones: Several methods exist for the synthesis of pyrazole-fused chromones. One approach involves the reaction of 3-formylchromones with hydrazine (B178648) derivatives. Another strategy is the [3+2] cycloaddition of 1,3-dipoles with alkynes to construct the pyrazole (B372694) ring. mdpi.com The condensation of 1,3-diketones with arylhydrazines is a highly regioselective method for preparing 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org For the synthesis of 4-hydroxy-4H-chromene-pyrazoles, a reaction between 2-ethoxy-2H-chromene chalcones and pyrazolin-5-one in the presence of a catalyst like L-proline has been developed. researchgate.net
The direct substitution of the this compound core allows for the introduction of a variety of functional groups. A key intermediate for further derivatization is 6-hydroxy-4-oxo-4H-chromene-3-carbaldehyde. This compound can be prepared from 2,5-dihydroxyacetophenone via a Vilsmeier-Haack reaction using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijrpc.com The aldehyde functionality at the 3-position can then serve as a handle for further synthetic transformations, such as condensation reactions to form Schiff bases or Knoevenagel condensations to introduce new carbon-carbon double bonds.
Furthermore, the phenolic hydroxyl group at the 6-position can be selectively alkylated or acylated to produce a range of ethers and esters, respectively.
Impact of Structural Features on Reactivity and Biological Profile
The structural modifications of the this compound scaffold have a profound impact on the resulting molecule's reactivity and biological profile.
The electronic nature of substituents on the chromone ring can influence the reactivity of the α,β-unsaturated ketone system in the pyrone ring. Electron-withdrawing groups can enhance the electrophilicity of the C2-C3 double bond, making it more susceptible to nucleophilic attack.
From a biological perspective, the following structure-activity relationships have been observed for various chromone derivatives:
Substitution on the 2-phenyl ring of flavones: The presence and position of substituents on the 2-phenyl ring can dramatically alter biological activity. For example, in a series of 2-phenyl-4H-chromen-4-one derivatives evaluated as cyclooxygenase-2 (COX-2) inhibitors, the nature of the substituent at the C-3 position of the chromene ring was found to significantly affect both inhibitory activity and selectivity.
Substituents on the benzo ring: The presence of electron-withdrawing groups, such as halogens, on the benzo portion of the chromone ring has been shown to be favorable for certain biological activities. acs.org For instance, in a study of chroman-4-one derivatives as SIRT2 inhibitors, compounds with larger, electron-withdrawing groups at the 6- and 8-positions were among the most potent. acs.org
Investigation of Biological Activities and Mechanisms of Action Pre Clinical Focus
Anti-oxidant Activity and Radical Scavenging Mechanisms
The antioxidant capacity of 6-hydroxy-4H-chromen-4-one and its derivatives has been extensively evaluated through various in vitro assays. The core structure, a chromone (B188151) scaffold, is a key feature in many natural molecules, like flavonoids, known for their pharmacological activities. The presence of a hydroxyl group is often crucial for antioxidant effects. nih.gov
Derivatives of the closely related 4-hydroxycoumarin (B602359) have demonstrated potent metal chelating and free radical scavenging abilities. nih.govscispace.com These compounds can directly recombine with free radicals, interrupting the initiation and propagation of chain reactions. nih.govscispace.com The antioxidant mechanism is often attributed to the donation of a hydrogen atom from a hydroxyl group to a radical, a process common in both DPPH and lipid peroxide scavenging. nih.gov
DPPH Radical Scavenging: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to assess the radical scavenging capacity of antioxidants. mdpi.commdpi.com This stable free radical accepts an electron or hydrogen radical to become a stable molecule. researchgate.netresearchgate.net Antioxidants cause a reduction of DPPH radicals, leading to a color change from purple to yellow, which can be measured spectrophotometrically. researchgate.net Studies on various chromone and coumarin (B35378) derivatives show significant DPPH scavenging activity, which is often dependent on the number and position of hydroxyl groups. researchgate.netscholaris.caresearchgate.net The scavenging ability is frequently compared to standards like Butylated hydroxytoluene (BHT) and ascorbic acid. nih.govscholaris.ca
Hydrogen Peroxide Scavenging: Hydrogen peroxide (H₂O₂) is a reactive oxygen species that can cause cellular damage. The ability of a compound to scavenge H₂O₂ is a measure of its antioxidant potential. mdpi.com Assays to determine H₂O₂ scavenging activity measure the decrease in H₂O₂ concentration after incubation with the test compound. scienceopen.comantiox.org Synthesized coumarin derivatives have shown excellent radical scavenging activities against hydrogen peroxide, often in a concentration-dependent manner. nih.gov
Nitric Oxide Scavenging: While specific data on nitric oxide scavenging by this compound is limited in the provided context, this is a common assay for evaluating antioxidant potential. It measures the ability of a compound to inhibit the production of nitric oxide radicals, which can be damaging at high concentrations.
Anti-inflammatory Pathways and Modulation of Inflammatory Mediators
The chromone scaffold is recognized for its versatile pharmacological activities, including anti-inflammatory action. researchgate.netresearchgate.net While direct studies on this compound are not extensively detailed in the provided search results, the general class of compounds demonstrates modulation of key inflammatory pathways. One significant mechanism is the inhibition of enzymes like cyclooxygenase (COX), which are involved in the inflammatory response. For instance, the downregulation of cyclooxygenase-2 (COX-2) protein levels has been observed with related compounds. nih.gov This suggests a potential mechanism for reducing inflammation.
Antiproliferative and Cytotoxic Mechanisms in Cellular Models
Compounds containing the chromone nucleus are widely recognized for their anticancer activity, exerting cytotoxic, antiproliferative, antimetastatic, and antiangiogenic effects on various cancer cell types. researchgate.net
Apoptosis Induction and Cell Cycle Arrest: A primary mechanism for the anticancer effects of chromone derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.nettaylorandfrancis.comfrontiersin.orgresearchgate.net Treatment of cancer cells with chromone-based compounds can trigger apoptosis through the activation of caspases, which are key executioner proteins in the apoptotic pathway. frontiersin.org Furthermore, these compounds can cause cell cycle arrest, often in the G1 or G2/M phase, which prevents cancer cells from proliferating. nih.govtaylorandfrancis.comfrontiersin.orgnih.gov This dual mechanism of inducing both apoptosis and cell cycle arrest is a hallmark of potent anticancer agents. nih.gov
DNA Fragmentation: A characteristic feature of apoptosis is the fragmentation of DNA. mdpi.com Studies on various chromone derivatives have demonstrated their ability to induce DNA fragmentation in cancer cell lines, such as breast (MCF-7) and colon (HCT-116) cancer cells. frontiersin.orgnih.gov The extent of DNA fragmentation can be quantified and serves as an indicator of the compound's cytotoxic efficacy. nih.gov
Enzyme Inhibition (CDK4): The cytotoxic effects of these compounds can also be attributed to their ability to modulate molecular targets that regulate cell proliferation. researchgate.net One such target is Cyclin-Dependent Kinase 4 (CDK4), an enzyme crucial for cell cycle progression. Docking studies and experimental results have shown that chromone derivatives can bind to the active pocket of the CDK4 enzyme, leading to its inhibition. nih.gov This down-regulation of CDK4 contributes to the observed cell cycle arrest and antiproliferative activity. researchgate.netnih.gov
Enzyme Inhibition and Receptor Modulation Studies
Derivatives of 4H-chromen-4-one have emerged as a significant class of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine; their inhibition is a primary therapeutic strategy for managing Alzheimer's disease. nih.govnih.gov
Numerous studies have synthesized and evaluated chromone-based compounds, identifying potent inhibitors of both AChE and BChE. nih.govhilarispublisher.com For example, tacrine-4-oxo-4H-chromene hybrids have been designed that inhibit human AChE and BChE at nano- and picomolar concentrations. drugbank.com The chromenone ring often orients towards the peripheral anionic site (PAS) of the enzyme, a key interaction for potent inhibition. nih.gov Kinetic studies have revealed that some of these derivatives act as competitive inhibitors of BChE. nih.gov The structural features of the chromone scaffold provide a valuable template for designing new and potentially more selective cholinesterase inhibitors. rsc.org
| Compound Type | Target Enzyme | Potency | Mode of Inhibition |
|---|---|---|---|
| Tacrine-4-oxo-4H-chromene hybrids | AChE, BChE | Nano- to picomolar | Not Specified |
| Amino-7,8-dihydro-4H-chromenone derivatives | BChE | IC50 = 0.65 µM (for compound 4k) | Competitive |
| Chromanone-benzyl hybrids | AChE, BChE | IC50 = 0.37 µM (AChE), 5.24 µM (BChE) | Not Specified |
4H-chromen-4-one derivatives have been identified as a new class of inhibitors for Rho-associated coiled-coil containing serine/threonine protein kinases (ROCKs). nih.gov ROCK inhibitors are being investigated for various diseases, including diabetic retinopathy and glaucoma. nih.govwikipedia.org
Structure-activity relationship studies have led to the discovery of compounds with excellent kinase selectivity for ROCK I and ROCK II. nih.govfigshare.com For instance, one derivative showed potent activity in ex vivo diabetic retinopathy models by protecting retinal neurons from high glucose-induced oxidative stress and apoptosis. nih.gov Asymmetric synthesis has also produced highly potent chroman-based ROCK-II inhibitors. rsc.org
| Compound Class | Target Kinase | Reported Activity |
|---|---|---|
| 4H-chromen-4-one derivatives | ROCK I and ROCK II | Excellent kinase selectivity |
| Chroman-based analogs | ROCK-II | Highly potent inhibition |
| 7-Hydroxychromone | Src kinase | IC50 < 300 µM |
Alpha-glucosidase is a key enzyme in the digestive system that breaks down complex carbohydrates into absorbable simple sugars. nih.gov Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, which is a therapeutic approach for type 2 diabetes. wikipedia.orggpnotebook.comnih.gov
Flavonoid compounds, which include the 4H-chromen-4-one scaffold, have been identified as natural α-glucosidase inhibitors. nih.gov For example, luteolin, a flavonoid, showed high α-glucosidase inhibitory activity. nih.gov This indicates that the chromone structure is a promising scaffold for the development of agents to manage postprandial hyperglycemia. nih.govwikipedia.org
Antimicrobial Spectrum and Mechanisms (e.g., Antibacterial, Antifungal, Antiviral, Anti-MRSA)
The 4H-chromen-4-one core structure is a common feature in many natural and synthetic compounds exhibiting antimicrobial properties. Derivatives of this scaffold have been investigated for their efficacy against a variety of pathogens.
Antibacterial and Antifungal Activity: Research has shown that various derivatives of 4H-chromen-4-one possess antibacterial and antifungal capabilities. For instance, novel dithiocarbamate-containing 4H-chromen-4-one derivatives have demonstrated promising antibacterial activities against plant pathogens. Similarly, other synthesized derivatives have been evaluated for their activity against human pathogenic bacteria and plant mold fungi. The mechanisms of action are often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Antiviral Activity: Flavonoids containing the 4H-chromen-4-one scaffold have been a focus of antiviral research. Studies have explored their potential to interfere with viral replication cycles. For example, certain flavonoids with this core structure were investigated for their inhibitory effects on the SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), both of which are crucial for viral replication nih.govnih.gov. Another study synthesized a series of 2-aryl-4H-chromen-4-one derivatives and tested their antiviral activity against the Chikungunya virus.
Neuroprotective Effects and Associated Mechanisms
Compounds containing the 4-oxo-4H-chromene scaffold, particularly flavonoids, are widely recognized for their neuroprotective potential, with research often focusing on neurodegenerative conditions like Alzheimer's disease.
The primary mechanisms investigated for the neuroprotective effects of these compounds include their antioxidant properties and their ability to inhibit key enzymes involved in the progression of neurodegeneration. One of the most studied mechanisms is the inhibition of cholinesterases, such as acetylcholinesterase (AChE). AChE inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine, which is crucial for memory and cognitive function and is found at reduced levels in the brains of Alzheimer's patients nih.govnih.govdrugs.com.
Other explored neuroprotective mechanisms for related flavonoid compounds include the modulation of signaling pathways involved in inflammation and the reduction of beta-amyloid peptide production, a key component of the amyloid plaques found in Alzheimer's disease.
Anti-diabetic Activity
A key therapeutic strategy for managing type 2 diabetes is the control of postprandial hyperglycemia, the sharp increase in blood glucose levels after a meal. This is often achieved by inhibiting carbohydrate-hydrolyzing enzymes in the digestive tract, such as α-amylase and α-glucosidase. wikipedia.orgdiabetes.org.ukwebmd.com
The inhibition of these enzymes delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby slowing glucose absorption and reducing the post-meal spike in blood sugar. nih.govnih.govfrontiersin.org Numerous natural and synthetic compounds are screened for their ability to inhibit these enzymes. While various plant-derived compounds and synthetic molecules have been identified as α-glucosidase and α-amylase inhibitors, specific preclinical studies on the anti-diabetic activity of this compound through this or other mechanisms are not prominently documented in available literature.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Correlating Structural Motifs with Biological Potency
Structure-Activity Relationship (SAR) studies on derivatives of the 4H-chromen-4-one scaffold have revealed that specific structural modifications significantly influence their biological potency and target selectivity. The nature and position of substituents on the chromenone ring are critical determinants of activity.
For instance, in a series of 2-phenyl-4H-chromen-4-one derivatives designed as cyclooxygenase-2 (COX-2) inhibitors, the substituent at the C-3 position of the chromene ring was found to greatly affect both inhibitory activity and selectivity. researchgate.net A molecular modeling study showed that a p-MeSO2 substituent on the C-2 phenyl ring was well-oriented within the secondary pocket of the COX-2 enzyme. researchgate.net The potency and selectivity profile for substituents at the C-3 position followed the order: benzyl (B1604629) > acetyl > allyl > Et > Me > H > OH, indicating that the size and nature of this group are crucial for optimal interaction with the target enzyme. researchgate.net
In the context of G protein-coupled receptor GPR55 ligands, modifications at position 6 of the chromen-4-one core were explored. Substituting the hydrogen at position 6 with a fluorine or chlorine atom did not significantly alter the pharmacological behavior of the compounds. acs.org However, replacing the carbonyl oxygen with a sulfur atom resulted in a complete loss of agonist activity, highlighting the importance of the keto function as a hydrogen bond acceptor for GPR55 binding and activation. acs.org
Studies on 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones as sigma (σ) receptor ligands demonstrated the importance of the linker length and the nature of the terminal amine. For derivatives with a pyrrolidine (B122466) terminal group, affinity for the σ₁ receptor gradually increased with the linker length from one to four carbons. nih.gov The introduction of different terminal amines (pyrrolidine, piperidine, morpholine (B109124), azepane) also modulated the affinity and selectivity for σ₁ and σ₂ receptors. nih.gov
The following table summarizes key SAR findings for various 4H-chromen-4-one derivatives:
Identification of Key Pharmacophores for Target Interactions
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Identifying these pharmacophores is a key step in drug design. For 4H-chromen-4-one derivatives, computational and experimental studies have elucidated key pharmacophoric features required for interaction with various biological targets.
For sigma-1 (σ₁) receptor ligands, a validated pharmacophore model proposed by Glennon was fulfilled by the chromenone derivative 6-((5-morpholinopentyl)oxy)-4H-chromen-4-one. nih.gov This model includes a central protonated basic group (the morpholine nitrogen) positioned between two hydrophobic sites. The binding analysis revealed that the protonated nitrogen forms a crucial salt bridge with the amino acid residue Glu172, while the chromenone moiety itself is stabilized by π–alkyl interactions with several hydrophobic residues within the receptor's active site. nih.gov
In the context of cancer-related targets, a pharmacophore model for COT kinase inhibitors was developed, leading to the identification of a flavonoid, 3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one, as a potential inhibitor. researchgate.net Similarly, for Rho kinase (ROCK) inhibitors, the chromone (B188151) structure was found to be a key component, with the N,N-dimethylaniline moiety forming π-stacking interactions and other groups forming hydrogen bonds and π-cation interactions with key residues like Phe103, Asp232, and Lys121. sci-hub.se
The essential pharmacophoric features often include:
A Hydrogen Bond Acceptor: The carbonyl oxygen at the C-4 position of the chromenone ring is frequently involved in hydrogen bonding with receptor site residues, such as Ser530 in the COX-2 enzyme. researchgate.netacs.org
Hydrophobic/Aromatic Regions: The fused benzene (B151609) ring of the chromenone scaffold and any attached phenyl groups provide hydrophobic surfaces that engage in van der Waals, π-π, or π-alkyl stacking interactions with the target protein. nih.govsci-hub.se
A Hydrogen Bond Donor: Hydroxyl groups, such as the one at C-6 in the parent compound, can act as hydrogen bond donors, contributing to binding affinity. researchgate.net
A Basic Center: For certain targets like the sigma receptors, a protonatable nitrogen atom is essential for forming key electrostatic interactions. nih.gov
Computational Approaches for SAR and QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com These computational models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that govern potency. nih.gov
Various computational methods have been applied to model the activity of 4H-chromen-4-one derivatives:
Multiple Linear Regression (MLR): This method is used to build linear models correlating biological activity with various calculated molecular descriptors. researchgate.netnih.gov
Genetic Algorithm-Partial Least Squares (GA-PLS): This is a more advanced technique where a genetic algorithm is used to select the most relevant descriptors, which are then used in a PLS regression to build a robust QSAR model. This approach has been successfully used to model the apoptosis-inducing activity of 4-aryl-4H-chromenes. nih.gov
Density Functional Theory (DFT): DFT calculations are employed to optimize molecular geometries and compute quantum chemical descriptors like bond dissociation enthalpies, HOMO-LUMO energy gaps, and dipole moments. nih.govtandfonline.com These descriptors are then used in QSAR models to explain activities such as antioxidant potential. nih.govresearchgate.net For example, the 4-hydroxyl group of 4-hydroxycoumarin (B602359) derivatives was shown through DFT studies to be highly enolized, facilitating the release of a hydrogen atom to scavenge free radicals. nih.gov
Hologram QSAR (HQSAR): This 2D QSAR method encodes structural information in the form of molecular holograms, which are counts of various molecular fragments. HQSAR models have been used to suggest that resonance effects and steric properties are important for the antifungal activity of non-azole inhibitors. plu.mx
Multi-Dimensional QSAR (e.g., 4D-QSAR): More complex methods like 4D-QSAR incorporate an additional dimension by considering an ensemble of conformations and alignments for each molecule. mdpi.commdpi.com This approach provides a more dynamic representation of the ligand-receptor interaction and can improve the predictive power of the model.
The following table summarizes various computational approaches used in the study of 4H-chromen-4-one and related structures.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Orbital Analysis: HOMO-LUMO)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals.
For 6-hydroxy-4H-chromen-4-one, DFT calculations would be employed to optimize its three-dimensional geometry and to compute various electronic properties. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. wikipedia.orgwuxiapptec.com A smaller gap generally suggests higher reactivity.
Theoretical investigations on related chromone (B188151) derivatives have utilized DFT to explore their molecular geometries, vibrational spectra, and electronic properties. researchgate.net For instance, studies on other hydroxycoumarins have performed conformational analysis using DFT to understand structural stability. nih.gov Such calculations for this compound would reveal the distribution of electron density and the locations of the HOMO and LUMO, which are critical for predicting how the molecule would interact with other chemical species.
To illustrate the type of data obtained from such an analysis, a hypothetical table of quantum chemical parameters for this compound is presented below.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.2 |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |
| Energy Gap (ΔE) (eV) | LUMO - HOMO energy difference | 4.4 |
| Ionization Potential (I) (eV) | -EHOMO | 6.2 |
| Electron Affinity (A) (eV) | -ELUMO | 1.8 |
| Global Hardness (η) (eV) | (I - A) / 2 | 2.2 |
| Global Softness (S) (eV-1) | 1 / (2η) | 0.227 |
| Electronegativity (χ) (eV) | (I + A) / 2 | 4.0 |
| Chemical Potential (μ) (eV) | -(I + A) / 2 | -4.0 |
| Electrophilicity Index (ω) (eV) | μ2 / (2η) | 3.64 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.goviau.ir This method is extensively used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid. The process involves predicting the binding mode and affinity, often represented by a docking score.
While specific molecular docking studies for this compound are not detailed in the available literature, the 4H-chromen-4-one scaffold is a common feature in molecules subjected to such simulations. nih.gov For example, derivatives of this scaffold have been docked into the active sites of various enzymes to explore their potential as inhibitors. nih.goviau.ir
A typical molecular docking study of this compound would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized.
Preparation of the Receptor: A crystal structure of a target protein would be obtained from a database like the Protein Data Bank (PDB).
Docking Simulation: A docking algorithm would be used to place the ligand into the active site of the receptor in various possible conformations and orientations.
Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues would be analyzed.
The following is an example of a data table that could be generated from a molecular docking study of this compound against a hypothetical protein target.
| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
|---|---|---|---|
| Hypothetical Kinase A | -7.5 | LYS78 | Hydrogen Bond |
| LEU130 | Hydrophobic | ||
| Hypothetical Oxidase B | -6.9 | SER245 | Hydrogen Bond |
| PHE310 | π-π Stacking | ||
| VAL240 | Hydrophobic |
Molecular Dynamics Simulations to Elucidate Binding Stability
Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. nih.gov In the context of drug discovery and molecular modeling, MD simulations are often used to assess the stability of a ligand-protein complex predicted by molecular docking. researchgate.net An MD simulation would provide insights into the conformational changes and the persistence of key interactions of the this compound-protein complex in a simulated physiological environment.
A typical MD simulation protocol for a complex of this compound with a target protein would include:
System Setup: The docked complex would be placed in a simulation box filled with water molecules and ions to mimic a cellular environment.
Minimization and Equilibration: The system's energy would be minimized, followed by a period of equilibration where the temperature and pressure are stabilized.
Production Run: The simulation would be run for a specific period, typically nanoseconds to microseconds, during which the trajectory of all atoms is recorded.
Analysis: The trajectory is analyzed to determine the stability of the complex, often by calculating the root-mean-square deviation (RMSD) of the protein and ligand, and the root-mean-square fluctuation (RMSF) of individual residues. The persistence of hydrogen bonds and other interactions is also monitored.
MD simulations on related hydrazono methyl-4H-chromen-4-one derivatives have been performed to validate the stability of their interactions with protein targets. researchgate.net
An illustrative data table summarizing potential results from an MD simulation is provided below.
| Parameter | Description | Hypothetical Result |
|---|---|---|
| Simulation Time (ns) | Total duration of the simulation | 100 |
| Average Protein RMSD (Å) | Average deviation of the protein backbone from the initial structure | 1.5 |
| Average Ligand RMSD (Å) | Average deviation of the ligand from its initial docked pose | 0.8 |
| Key Hydrogen Bond Occupancy (%) | Percentage of simulation time a specific hydrogen bond is maintained | 85% with LYS78 |
Prediction of Reactivity Descriptors and Electronic Properties
The electronic properties and reactivity of this compound can be further elucidated through the calculation of various reactivity descriptors, which are derived from the HOMO and LUMO energies obtained from DFT calculations. rsc.org These descriptors provide a quantitative measure of the molecule's reactivity and are useful in understanding its behavior in chemical reactions.
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule.
Electron Affinity (A): The energy released when an electron is added to a molecule.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electronegativity (χ): The power of an atom or molecule to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Studies on chromene derivatives have shown that these parameters can be correlated with their biological activities. rsc.org For example, a molecule with a high electrophilicity index may be a good electrophile in reactions.
Pharmacophore Modeling
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.govmdpi.com A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target receptor's active site (structure-based). mdpi.com
For this compound, a pharmacophore model could be developed to identify other molecules with similar features that might exhibit comparable biological activity. The key pharmacophoric features of this compound would likely include:
A hydrogen bond donor (from the hydroxyl group).
A hydrogen bond acceptor (from the carbonyl group and the ether oxygen).
An aromatic ring system.
Hydrophobic features.
This model could then be used as a 3D query to screen large chemical databases for novel compounds with potential therapeutic applications. plos.org The development of pharmacophore models for chromen-4-one derivatives has been employed in the search for new inhibitors of various enzymes. researchgate.net
Biosynthesis and Natural Occurrence
Isolation and Characterization from Natural Sources (e.g., Plants like Aquilaria sinensis, Fungi)
6-hydroxy-4H-chromen-4-one and its derivatives are predominantly isolated from natural sources, particularly from the resinous heartwood of Aquilaria species, known as agarwood. nih.gov This valuable wood is formed when the tree is subjected to stress, such as mechanical injury or fungal infection. nih.govresearchgate.netplos.org Fungi, including various species of Aspergillus, Penicillium, and Trichoderma, are also known producers of bioactive chromones. plos.orgresearchgate.net
The isolation process from plant material, such as the stem barks or resinous wood of Aquilaria sinensis, typically involves extraction with a solvent like methanol, followed by fractionation using various chromatographic techniques. nih.govnih.gov Researchers employ methods like silica (B1680970) gel column chromatography and preparative thin-layer chromatography (TLC) to separate the complex mixture of compounds. nih.gov The structural elucidation of the isolated chromone (B188151) derivatives is then accomplished through comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govnih.gov
Several chromone derivatives, structurally related to this compound, have been successfully isolated and characterized from Aquilaria sinensis.
Table 1: Examples of Chromone Derivatives Isolated from Aquilaria sinensis
| Compound Name | Source Part | Reference |
|---|---|---|
| 6-hydroxy-5-methoxy-2-(2-phenylethyl)chromone | Resinous Wood | nih.govresearchgate.net |
| 7-hydroxy-6-methoxy-2-(2-phenylethyl)chromone | Stem Barks | nih.gov |
| 5,6-dihydroxy-2-[2-(3′-hydroxy-4′-methoxyphenyl)ethyl]chromone | Resinous Wood | nih.govresearchgate.net |
| 6,7-dimethoxy-2-(2-phenylethyl)chromone | Resinous Wood | nih.gov |
Proposed Biosynthetic Pathways of Chromone Derivatives
The biosynthesis of the chromone scaffold is a complex process representing a convergence of multiple metabolic pathways. nih.gov The formation of 2-(2-phenylethyl)chromones (PECs), which are abundant in agarwood, is believed to involve three primary steps. mdpi.com
The initial and most critical step is the formation of the 2-(2-phenylethyl)chromone (B1200894) backbone. This is thought to be catalyzed by a type III polyketide synthase (PKS) enzyme. mdpi.com Generally, chromone biosynthesis can involve the acetate (B1210297) to pentaketide (B10854585) pathway. nih.gov The process involves the condensation of precursor molecules derived from primary metabolism.
Subsequent steps involve the modification of this primary chromone structure. This includes reactions such as hydroxylation, methylation, and glycosylation, which lead to the vast structural diversity of chromone derivatives found in nature. mdpi.com Enzymes like hydroxylases (specifically cytochrome P450s) and O-methyltransferases (OMTs) play a crucial role in these modifications, adding hydroxyl and methoxy (B1213986) groups to the chromone ring, which significantly alters their biological properties. mdpi.com
Table 2: Proposed Stages in the Biosynthesis of 2-(2-Phenylethyl)chromones
| Stage | Description | Key Enzymes/Pathways Involved | Reference |
|---|---|---|---|
| 1. Backbone Formation | Construction of the basic chromone ring structure. | Type III Polyketide Synthase (PKS), Cyclases, Acetate-Malonate Pathway | nih.govmdpi.com |
| 2. Structural Modification | Generation of diverse chromone types from the basic backbone. | Hydroxylases (e.g., CYPs), Reductases, Cyclooxygenases | mdpi.com |
| 3. Functional Group Addition | Further diversification through the addition of functional groups like methyl groups. | O-methyltransferases (OMTs) | mdpi.com |
Role of Environmental Factors in Natural Production
The production and accumulation of chromones and other secondary metabolites in plants are heavily influenced by environmental conditions. mdpi.com Abiotic and biotic factors can significantly alter plant metabolism, often leading to an increased synthesis of these compounds as a defense or adaptation mechanism. nih.gov
Key environmental triggers include:
Biotic Stress: Fungal infection is a primary inducer of agarwood formation in Aquilaria trees, which leads to the accumulation of sesquiterpenes and chromones. nih.govplos.org The plant produces these compounds as a defense response against the invading pathogens.
Abiotic Stress:
Mechanical Wounding: Physical injury to the tree is a well-known method to artificially induce the production of agarwood and its associated chromones. researchgate.netplos.org
Light: Light intensity, quality, and duration are critical factors that regulate plant metabolism. mdpi.com High light intensity can, in some plants, increase the production of phenolic compounds as a protective measure against UV radiation. mdpi.com
Temperature: Both high and low temperatures can act as stressors that induce the synthesis of secondary metabolites. For example, low temperatures have been shown to facilitate the accumulation of compounds synthesized through the phenylpropanoid pathway. mdpi.com
Water Availability and Salinity: Drought and high soil salinity are significant stressors that can trigger changes in the phytochemical profile of plants, often enhancing the production of defensive compounds. mdpi.comresearchgate.net
The synthesis of these compounds is an adaptive response, helping the plant to survive and cope with unfavorable environmental conditions. nih.gov
Table 3: Influence of Environmental Factors on Secondary Metabolite Production
| Factor | Type | Effect on Plant | Reference |
|---|---|---|---|
| Fungal/Bacterial Infection | Biotic | Induces defense response, leading to accumulation of phytochemicals like chromones in agarwood. | nih.govplos.org |
| Mechanical Injury | Abiotic | Triggers stress response and production of resinous compounds. | researchgate.netplos.org |
| Light Intensity/Quality | Abiotic | Affects photosynthesis and can upregulate the synthesis of protective phenolic compounds. | mdpi.comnih.gov |
| Temperature Stress | Abiotic | Can induce the expression of genes involved in secondary metabolite biosynthesis. | mdpi.com |
Analytical Methodologies for Research and Characterization
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for elucidating the molecular structure of 6-hydroxy-4H-chromen-4-one. Each method provides unique information about the compound's atomic and molecular properties.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the molecule. The UV-Vis spectrum of chromone (B188151) derivatives typically displays two major absorption bands, Band I and Band II. Band I, appearing at longer wavelengths (around 300-380 nm), is associated with the cinnamoyl system (B-ring), while Band II, at shorter wavelengths (around 240-280 nm), corresponds to the benzoyl system (A-ring). The absorption of this compound in the UV region is a key characteristic used in its identification and quantification.
Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. Key absorptions include a broad band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong, sharp peak around 1650-1630 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the γ-pyrone ring. Absorptions in the 1600-1450 cm⁻¹ range are attributed to C=C stretching vibrations within the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are employed for the structural analysis of this compound.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would include distinct peaks for the aromatic protons on the chromone ring system and a signal for the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) of these protons provide detailed structural information.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon atoms in the molecule and their electronic environments. The spectrum of this compound would show distinct signals for the carbonyl carbon (around δ 170-180 ppm), the carbon bearing the hydroxyl group, and the other aromatic and vinyl carbons of the chromone core.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. Fragmentation patterns observed in the spectrum can provide further structural information, helping to confirm the identity of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
Interactive Data Table: Spectroscopic Data for Chromone Derivatives
| Technique | Chromone Derivative | Key Observations | Reference |
| ¹H NMR | 6-bromo-2-phenyl-4H-chromen-4-one | δ 8.21 (d, J = 2.5 Hz, 1H), 7.94-7.90 (m, 2H), 7.65 (dd, J = 8.9, 2.5 Hz, 1H), 7.55 (d, J = 6.9 Hz, 4H), 6.83 (s, 1H) | rsc.org |
| ¹³C NMR | 6-bromo-2-phenyl-4H-chromen-4-one | δ 177.10, 163.61, 154.50, 133.92, 131.87, 131.31, 131.16, 129.10, 126.28, 125.11, 124.88, 119.81, 107.40 | rsc.org |
| IR (KBr) | 6-chloro-2-phenyl-4H-chromen-4-one | (νmax/cm⁻¹): 3064, 2920, 1645, 1615, 1569, 1494, 1483, 1450, 1431, 1361, 1302, 1255, 1223, 1139 | rsc.org |
| HRMS | 4H-chromen-4-one | C10H8O2 for [M+H]⁺: 161.0525; Found: 161.0530 | rsc.org |
Chromatographic Separation and Purification Techniques
Chromatographic methods are essential for separating this compound from reaction mixtures or natural product extracts and for assessing its purity.
Thin Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for monitoring the progress of a reaction, identifying compounds in a mixture, and determining the purity of a substance. For this compound, a suitable mobile phase (a mixture of solvents) is chosen to achieve good separation on a silica (B1680970) gel plate. The position of the compound is visualized under UV light or by using a staining reagent.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used for both analytical and preparative purposes. For the analysis of this compound, a reverse-phase HPLC method is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). sielc.com The compound is detected as it elutes from the column, typically by a UV detector set at a wavelength where the compound has maximum absorbance. science.gov This technique allows for the accurate quantification and purification of the compound.
Spectrophotometric Methods for Quantitative Analysis in Research Contexts
Spectrophotometric methods, particularly UV-Vis spectrophotometry, are widely used for the quantitative analysis of this compound in research settings due to their simplicity, speed, and sensitivity.
Complexation Reactions for Metal Ions as Analytical Reagents: Chromone derivatives, including those with hydroxyl substitutions, can form colored complexes with various metal ions. This property can be exploited for the spectrophotometric determination of these metal ions. For instance, a derivative of 4H-chromen-4-one, 3-hydroxy-2-tolyl-4H-chromen-4-one, forms a yellow-colored complex with Zirconium(IV), which can be extracted and measured spectrophotometrically at 420 nm for the trace determination of the metal. nih.gov The formation of such a complex with this compound and a specific metal ion would allow for the indirect quantification of the chromone or the direct quantification of the metal ion. The intensity of the color of the complex is proportional to the concentration of the analyte, following the Beer-Lambert law.
UV-Vis Spectrophotometry: Direct quantitative analysis of this compound can be performed using UV-Vis spectrophotometry. youtube.com A calibration curve is constructed by measuring the absorbance of a series of standard solutions of the compound at its wavelength of maximum absorption (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. youtube.com This method is straightforward and widely applicable in various research contexts. analytik-jena.com The Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light, is the fundamental principle behind this quantitative analysis. analytik-jena.comthermofisher.com
Interactive Data Table: Quantitative Analysis Parameters for a Chromone Derivative
| Parameter | Value | Reference |
| Analyte | Zirconium(IV) using 3-hydroxy-2-tolyl-4H-chromen-4-one | nih.gov |
| Wavelength (λmax) | 414-430 nm | nih.gov |
| Linearity Range | 0.0-1.1 µg Zr(IV) ml⁻¹ | nih.gov |
| Molar Absorptivity (ε) | 4.1971 × 10⁴ l mol⁻¹ cm⁻¹ | nih.gov |
| Sandell's Sensitivity | 0.0022 µg Zr(IV) cm⁻² | nih.gov |
| Detection Limit | 0.0729 µg ml⁻¹ | nih.gov |
Emerging Research Applications Non Clinical
Development as Chemical Probes and Ligands
The development of fluorescent probes for the sensitive and selective detection of biomolecules is a cornerstone of modern chemical biology. The 4H-chromen-4-one core structure is a well-established fluorophore, and strategic modifications to this scaffold can lead to the creation of powerful analytical tools.
Fluorescent Probes for DNA Detection
Recent research has highlighted the potential of the 6-hydroxy-4H-chromen-4-one backbone in the design of fluorescent probes for DNA detection. The rationale for focusing on the 6-position of the chromone (B188151) scaffold lies in its minimal influence on the compound's photophysical properties. Modifications at this position are less likely to interfere with the electronic transitions responsible for fluorescence, thus preserving the inherent optical characteristics of the chromone core. nih.gov
While direct studies showcasing this compound as a standalone DNA probe are emerging, its role as a precursor is more established. The hydroxyl group at the 6-position serves as a convenient chemical handle for the attachment of various functionalities, such as azides or alkynes, via ether linkages. These functionalities can then be used to "click" the chromone fluorophore onto oligonucleotides or other biomolecules. This post-synthetic modification strategy allows for the precise placement of the fluorescent label. nih.gov
For instance, in the development of fluorogenic probes that "turn on" or enhance their fluorescence upon binding to a target DNA sequence, the strategic placement of the chromone moiety is crucial. The 6-hydroxy group provides an ideal attachment point that does not sterically hinder the interaction of the probe with the DNA. Although some studies have opted to convert the hydroxyl group to a methoxy (B1213986) group to enhance photostability, the foundational principle of utilizing the 6-position for conjugation remains a key strategy in the design of such probes. nih.gov
Table 1: Strategic Positions for Functionalization of the Chromone Scaffold for Fluorescent Probes
| Position | Impact on Photophysical Properties | Rationale for Use |
| 6-position | Minimal | Does not significantly alter the electronic transitions of the chromone core, preserving fluorescence. nih.gov |
| 3-position | Significant | Often involved in excited-state intramolecular proton transfer (ESIPT), which can be exploited for sensing applications. |
| 2-position | Variable | Substitution at this position can tune the electronic properties and, consequently, the fluorescence wavelength and intensity. |
Applications in Material Science and Photochemistry
The inherent photochemical properties of the chromone skeleton make it an attractive candidate for applications in material science and photochemistry. Chromone derivatives are known to undergo various photochemical reactions, and their photophysical properties, such as absorption and emission wavelengths, can be tuned through chemical modification.
The photochemistry of chromone derivatives is often complex, involving processes such as excited-state intramolecular proton transfer (ESIPT) and excited-state intramolecular charge transfer (ESICT). These processes can be influenced by the solvent environment and the nature of the substituents on the chromone ring. While specific studies on the photochemistry of this compound are not extensively detailed in the current literature, the presence of the hydroxyl group is expected to play a significant role in its excited-state dynamics.
The hydroxyl group can participate in hydrogen bonding, both intramolecularly with the adjacent carbonyl group and intermolecularly with solvent molecules. This can influence the energy levels of the excited states and provide pathways for non-radiative decay, thus affecting the fluorescence quantum yield and lifetime. These properties are fundamental to the design of photoresponsive materials, such as sensors and molecular switches.
Furthermore, the chromone scaffold can be incorporated into larger polymeric structures to create materials with specific optical properties. The 6-hydroxy group provides a reactive site for polymerization or grafting onto surfaces, opening up possibilities for the development of functional materials for applications in electronics, photonics, and sensing.
Role as Intermediates in Advanced Organic Synthesis
The 4H-chromen-4-one framework is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple biological targets. ijrpc.com Consequently, the synthesis of a wide variety of substituted chromones is of great interest for the development of new therapeutic agents and other biologically active molecules. researchgate.net
This compound serves as a valuable intermediate in the synthesis of more complex chromone derivatives. The hydroxyl group can be readily converted into other functional groups, allowing for a diverse range of chemical transformations. For example, it can be alkylated to introduce various side chains, or used as a directing group in electrophilic aromatic substitution reactions to introduce substituents at specific positions on the benzene (B151609) ring.
The synthesis of the 4H-chromen-4-one core itself can be achieved through various methods, including the Baker-Venkataraman rearrangement and intramolecular Wittig reactions. researchgate.net Once the this compound scaffold is obtained, it can be elaborated into a multitude of derivatives with potential applications in drug discovery and other areas of chemical research.
Table 2: Key Synthetic Transformations Involving the 4H-Chromen-4-one Scaffold
| Reaction Type | Reagents | Product | Significance |
| Baker-Venkataraman Rearrangement | 2-Hydroxyacetophenone derivatives, aroyl chlorides, base | 1,3-Diketones (precursors to chromones) | A classic method for constructing the chromone core. |
| Intramolecular Wittig Reaction | Silyl esters of O-acylsalicylic acids, phosphorus ylides | 4H-Chromen-4-ones | Offers a one-pot cyclization method for chromone synthesis. |
| Vilsmeier-Haack Reaction | 2,5-Dihydroxyacetophenone, DMF, POCl₃ | 6-hydroxy-4-chromone-3-carbaldehyde | Introduces a formyl group at the 3-position, a versatile handle for further functionalization. ijrpc.com |
Future Perspectives and Research Gaps
Unexplored Synthetic Avenues
Current synthetic strategies for 6-hydroxy-4H-chromen-4-one and its analogs largely rely on established methods for flavone (B191248) synthesis. However, there is considerable scope for the development of more efficient, sustainable, and versatile synthetic routes.
Future research could focus on:
Novel Catalytic Systems: The exploration of new catalysts, such as photoredox catalysts, could offer milder and more efficient reaction conditions for the construction of the chromone (B188151) core. researchgate.net The development of enantioselective catalytic systems would also be a significant advancement, allowing for the synthesis of chiral derivatives with potentially unique biological activities.
Green Chemistry Approaches: There is a growing need for environmentally benign synthetic methods. Future synthetic strategies could explore the use of greener solvents, microwave-assisted synthesis, and flow chemistry to reduce waste and energy consumption. researchgate.net
Combinatorial Synthesis: The development of combinatorial approaches would enable the rapid synthesis of large libraries of this compound derivatives. This would be invaluable for structure-activity relationship (SAR) studies and the discovery of novel bioactive compounds.
A novel approach for the synthesis of a related compound, 6-amino-7-hydroxyflavone, has been described, which avoids the lengthy synthesis of the corresponding chalcone (B49325) precursor. mdpi.com This highlights the potential for developing alternative and more efficient synthetic pathways for substituted flavones like this compound.
Deeper Mechanistic Elucidation of Biological Activities
While this compound has been shown to possess various biological activities, the underlying molecular mechanisms often remain poorly understood. A deeper mechanistic elucidation is crucial for the rational design of more potent and selective therapeutic agents.
Key research gaps include:
Target Identification and Validation: For many of the observed biological effects, the specific molecular targets of this compound have not been identified. Advanced chemical biology techniques, such as affinity chromatography and activity-based protein profiling, could be employed to identify and validate its direct binding partners.
Pathway Analysis: Understanding how this compound modulates specific signaling pathways is essential. taylorandfrancis.com For instance, while it is known to have anti-inflammatory effects, the precise components of the inflammatory cascade it targets are not fully characterized. medchemexpress.com Techniques like transcriptomics and proteomics can provide a global view of the cellular pathways affected by the compound.
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to understand how different functional groups on the this compound scaffold influence its biological activity. nih.gov This knowledge is critical for optimizing its potency and selectivity.
The elucidation of a biochemical pathway is a complex process that often involves the use of mutants and feeding tests to order the steps in the pathway. ableweb.org Similar systematic approaches could be applied to unravel the metabolic and signaling pathways influenced by this compound.
Advanced Computational Modeling for Novel Derivative Design
In silico methods are powerful tools for accelerating the drug discovery process. ijs.si Advanced computational modeling can be leveraged to design novel derivatives of this compound with improved pharmacological properties.
Future computational studies could involve:
Quantum Mechanics (QM) and Molecular Mechanics (MM) Simulations: These methods can provide detailed insights into the electronic structure and conformational dynamics of the molecule, aiding in the design of derivatives with enhanced binding affinity for their biological targets.
Virtual Screening and Molecular Docking: High-throughput virtual screening of compound libraries against known protein targets can identify new derivatives with potential therapeutic applications. nih.gov Molecular docking studies can predict the binding modes of these derivatives, guiding their optimization. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, enabling the prediction of the activity of novel derivatives. researchgate.net
ADME/Tox Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new derivatives, helping to prioritize compounds with favorable drug-like properties for further experimental evaluation. nih.gov
Computational approaches have been successfully used to design and optimize novel drug candidates for various diseases, and these methods hold great promise for the development of new therapeutics based on the this compound scaffold. ijs.si
Exploration of New Application Areas in Chemical Biology
The unique chemical structure and biological activities of this compound make it an attractive candidate for various applications in chemical biology.
Potential new application areas include:
Development of Chemical Probes: Fluorescently labeled derivatives of this compound could be developed as chemical probes to study biological processes in living cells. However, it is important to note that some flavonoids, such as 5,7-dihydroxyflavone, have been deemed unsuitable as chemical probes due to their lack of selectivity. chemicalprobes.org Therefore, careful design and validation would be necessary.
Targeted Drug Delivery: The compound could be conjugated to targeting moieties, such as antibodies or peptides, to enable its specific delivery to diseased cells or tissues, thereby enhancing its therapeutic efficacy and reducing off-target effects.
Biomarker Discovery: Investigating the metabolic fate of this compound and its effect on the metabolome could lead to the discovery of new biomarkers for disease diagnosis or prognosis.
The chromone scaffold is recognized as a privileged structure in medicinal chemistry, and its derivatives have found applications as therapeutic agents for a wide range of diseases. nih.gov Further exploration of this compound in these new areas of chemical biology could unlock its full potential.
Q & A
Q. What are the optimal synthetic routes for 6-hydroxy-4H-chromen-4-one, and how do reaction conditions influence yield?
this compound is typically synthesized via the Pechmann condensation , a reaction between phenols and β-ketoesters under acidic conditions. For example:
Q. Key considerations :
- Substituent positioning on the phenol ring affects regioselectivity.
- Acid strength and solvent polarity modulate reaction rates and byproduct formation.
Q. How is structural characterization of this compound performed?
Structural validation relies on spectroscopic and crystallographic techniques:
Q. How does this compound compare to structurally similar chromenones in terms of reactivity?
| Compound | Key Substituents | Reactivity Differences |
|---|---|---|
| This compound | -OH at C6, C4=O | Higher acidity due to electron-withdrawing C=O |
| 7-Hydroxy-4-methylcoumarin | -OH at C7, -CH₃ at C4 | Enhanced fluorescence for dye applications |
| 8-Fluoro-4-hydroxycoumarin | -F at C8 | Increased electrophilicity at C3 |
Substituent electronic effects (e.g., -OH, -F) modulate hydrogen bonding and π-π stacking interactions .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?
Discrepancies in antimicrobial or anticancer studies often arise from:
- Experimental variables : Solvent polarity, cell line heterogeneity, or assay protocols (e.g., MIC vs. IC₅₀).
- Structural modifications : Minor substituent changes (e.g., -OCH₃ vs. -CF₃) alter binding affinities .
Q. Methodological solutions :
Q. What strategies optimize crystallographic refinement for this compound derivatives?
Q. How can regioselectivity be controlled during the synthesis of halogenated this compound derivatives?
Halogenation (e.g., Cl, Br) at C6/C8 positions is influenced by:
- Directing groups : Electron-donating -OH at C6 directs electrophiles to C5/C7 via resonance .
- Reagents : N-Bromosuccinimide (NBS) in DMF selectively brominates C7 .
Q. Example :
- 6-Chloro derivative : Use SOCl₂ in anhydrous THF at 0°C for 2 hours (yield: 82%) .
Data Contradiction Analysis
Q. How should researchers address inconsistent spectroscopic data for chromenone derivatives?
- Root causes :
- Tautomerism (e.g., keto-enol forms) shifting NMR peaks.
- Solvent-induced chemical shift variations (e.g., DMSO vs. CDCl₃).
- Resolution :
Methodological Recommendations
- Synthetic optimization : Screen Brønsted/Lewis acids (e.g., FeCl₃ vs. H₂SO₄) for greener protocols .
- Biological assays : Pair in vitro studies with in silico ADMET predictions (SwissADME) to prioritize lead compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
